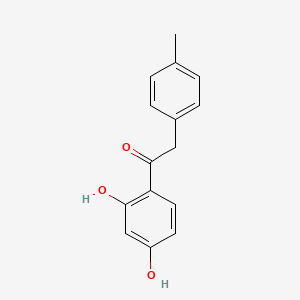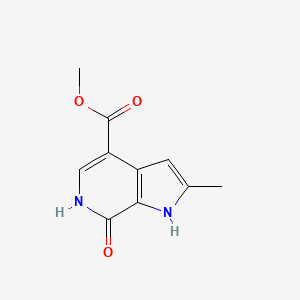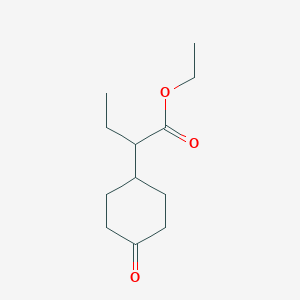
carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate” is a coordination complex that features a rhenium center coordinated to carbon monoxide and 2-pyridin-2-ylpyridine ligands, with trifluoromethanesulfonate as a counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of a rhenium precursor, such as rhenium pentachloride, with 2-pyridin-2-ylpyridine in the presence of carbon monoxide. The reaction is often carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination of the ligands to the rhenium center. The trifluoromethanesulfonate counterion is introduced through the addition of trifluoromethanesulfonic acid or its salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The rhenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, potentially altering the coordination environment of the rhenium center.
Substitution: Ligands coordinated to the rhenium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while substitution reactions can result in the formation of new coordination complexes with different ligands.
科学的研究の応用
This compound has several scientific research applications, including:
Catalysis: It can serve as a catalyst or catalyst precursor in various organic transformations, such as hydrogenation and carbonylation reactions.
Materials Science: The unique coordination environment of the rhenium center makes this compound a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: The compound’s ability to coordinate to different ligands can be exploited in the design of metal-based drugs or imaging agents.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. In catalysis, the rhenium center can facilitate the activation of substrates through coordination and subsequent chemical transformations. The carbon monoxide and 2-pyridin-2-ylpyridine ligands play crucial roles in stabilizing the rhenium center and modulating its reactivity. The trifluoromethanesulfonate counterion helps to balance the charge and maintain the overall stability of the complex.
類似化合物との比較
Similar Compounds
Rhenium tricarbonyl complexes: These compounds also feature a rhenium center coordinated to carbon monoxide ligands but may have different ancillary ligands.
Pyridine-based rhenium complexes: These complexes have pyridine or substituted pyridine ligands coordinated to the rhenium center.
Uniqueness
The uniqueness of “carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate” lies in its specific combination of ligands and counterion, which imparts distinct electronic and steric properties. This combination can lead to unique reactivity and stability profiles, making it a valuable compound for various applications in catalysis and materials science.
特性
IUPAC Name |
carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIDDEJBNRQPDQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N2O6ReS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)




![4-methyl-3-[3-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one](/img/structure/B6309631.png)
![Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B6309637.png)



![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)
![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)
